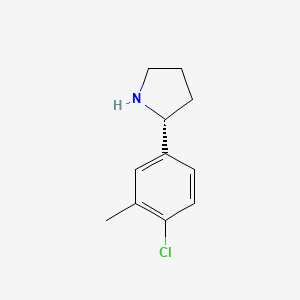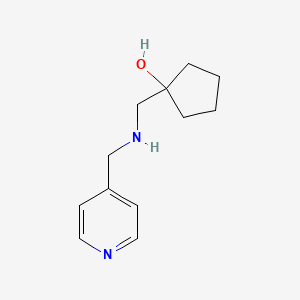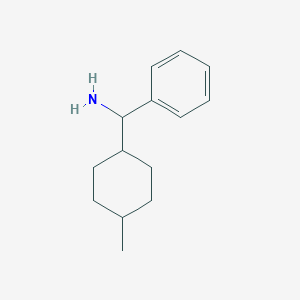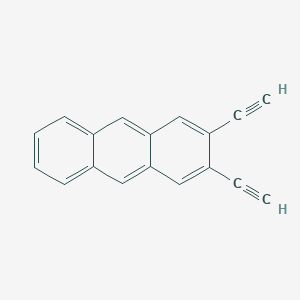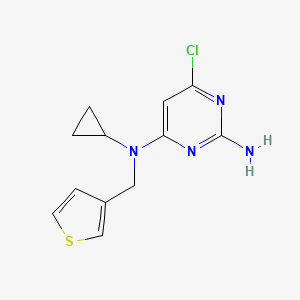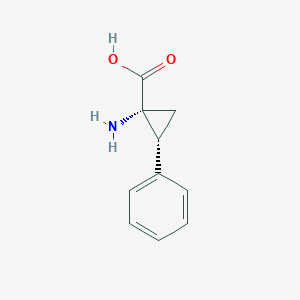
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, (1R,2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, (1R,2R)- is a chiral compound that features a cyclopropane ring, a carboxylic acid group, an amino group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the alkylation of glycine equivalents with electrophiles to form the cyclopropane ring.
Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring through intramolecular cyclization.
Alkene Cyclopropanation under the Action of Diazo Compounds, Ylides, and Carbene Intermediates: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates.
Industrial Production Methods
The industrial production of cyclopropanecarboxylic acid, 1-amino-2-phenyl-, (1R,2R)- typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the carboxylic acid group.
Reduction: Reduction reactions can target the carboxylic acid group or the cyclopropane ring.
Substitution: Substitution reactions can occur at the amino group or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, (1R,2R)- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Synthetic Organic Chemistry: The compound serves as a precursor for the synthesis of more complex molecules, including peptidomimetics and conformationally restricted analogs of natural amino acids.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which cyclopropanecarboxylic acid, 1-amino-2-phenyl-, (1R,2R)- exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The cyclopropane ring provides conformational rigidity, which can enhance binding affinity and selectivity. The amino and carboxylic acid groups facilitate interactions with active sites, while the phenyl group can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropanecarboxylic Acid: A simpler analog without the phenyl group.
Coronamic Acid: Contains a similar cyclopropane ring but with different substituents.
Norcoronamic Acid: Another analog with variations in the substituents on the cyclopropane ring.
Uniqueness
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, (1R,2R)- is unique due to the presence of both the phenyl group and the chiral centers, which confer distinct chemical and biological properties. Its conformational rigidity and ability to participate in diverse chemical reactions make it a valuable compound in various research and industrial applications.
Properties
CAS No. |
129101-41-3 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(1R,2R)-1-amino-2-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)/t8-,10-/m1/s1 |
InChI Key |
MRUPFDZGTJQLCH-PSASIEDQSA-N |
Isomeric SMILES |
C1[C@@H]([C@]1(C(=O)O)N)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C1(C(=O)O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzhydryl-3-(4-nitrophenyl)-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B13347009.png)
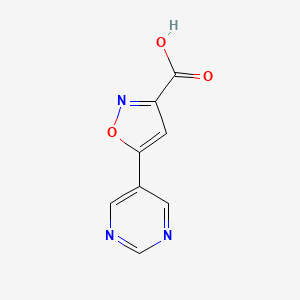
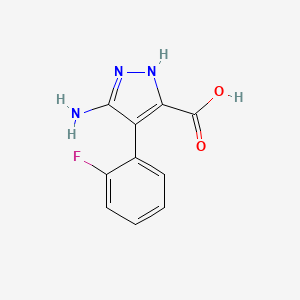
![Rel-(3aR,8aS)-7,7-dimethyloctahydro-2H-furo[3,2-c]azepine hydrochloride](/img/structure/B13347032.png)
![2-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13347034.png)

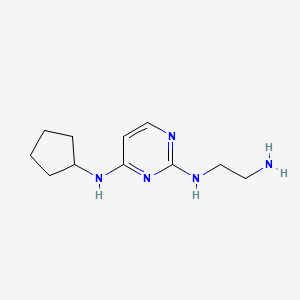
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13347045.png)
